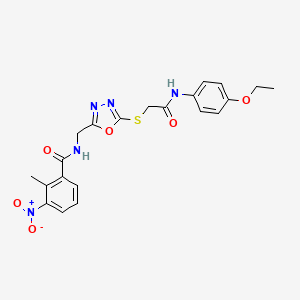
N-(4-fluorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O2 and its molecular weight is 342.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A molecular imaging probe, structurally similar to N-(4-fluorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, was utilized in positron emission tomography (PET) studies to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlights the compound's utility in neurological studies, particularly in understanding and diagnosing neurodegenerative diseases like Alzheimer's (Kepe et al., 2006).
Neuroleptic Activity
Research on benzamide derivatives, including compounds structurally related to this compound, has shown promising neuroleptic activities. These studies suggest potential applications in the treatment of psychosis and related mental health disorders, indicating the compound's significance in developing new psychiatric medications (Iwanami et al., 1981).
Oncology Research
Benzamide analogs, including this compound, have been explored for their anticancer properties. These studies involve examining the compound's effects on various cancer cell lines, contributing to the development of novel anticancer therapies (Kelly et al., 2007).
Synthesis and Chemical Analysis
Research on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrates the compound's relevance in developing potential anticancer agents. This underscores its importance in synthetic chemistry and drug development processes (Butler et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that inhibits or enhances the target’s function . This interaction can result in changes at the cellular level, leading to the observed biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSSKXZKWZIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(butan-2-yl)acetamide](/img/structure/B2484890.png)
![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)

![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)
